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Compound of Interest

Compound Name: C.I. Disperse red 54

Cat. No.: B1143416 Get Quote

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Disperse Red 54

Abstract
C.I. Disperse Red 54 is a monoazo dye characterized by its bright red hue and its application

in the dyeing of synthetic fibers, particularly polyester. This technical guide provides a

comprehensive overview of the synthesis and manufacturing of C.I. Disperse Red 54,

intended for researchers, scientists, and professionals in the field of dye chemistry and textile

manufacturing. The document details the chemical precursors, reaction mechanisms, and a

step-by-step experimental protocol. Quantitative data is summarized in tabular format, and key

processes are visualized using diagrams generated with Graphviz to ensure clarity and

accessibility for the target audience.

Introduction
Disperse dyes are a class of synthetic dyes with low water solubility, which are finely ground

and applied from an aqueous dispersion in the presence of a dispersing agent. They are the

primary colorants used for polyester fibers. C.I. Disperse Red 54 is a prominent member of

this class, valued for its vibrant color and good fastness properties. The synthesis of this dye is

a classic example of diazo coupling, a fundamental reaction in color chemistry. This process

involves two main stages: the diazotization of an aromatic amine and the subsequent coupling

of the resulting diazonium salt with a suitable coupling component.
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Chemical Synthesis Pathway
The synthesis of C.I. Disperse Red 54 proceeds via a well-established two-step process

involving an aromatic amine and a coupling component.

Step 1: Diazotization of 2-chloro-4-nitroaniline. The process begins with the conversion of the

primary aromatic amine, 2-chloro-4-nitroaniline, into a diazonium salt. This reaction is

conducted in an acidic medium at low temperatures to ensure the stability of the diazonium

salt.

Step 2: Azo Coupling. The highly reactive diazonium salt is then coupled with N,N-diethyl-3-

acetamidoaniline. This electrophilic substitution reaction results in the formation of the final

monoazo dye molecule, C.I. Disperse Red 54.

The overall reaction is illustrated in the diagram below.
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Step 1: Diazotization

Step 2: Azo Coupling

2-chloro-4-nitroaniline

Diazonium Salt

NaNO2, HCl
0-5 °C

N,N-diethyl-3-acetamidoaniline

Coupling Reaction

C.I. Disperse Red 54

Click to download full resolution via product page

Diagram 1: Synthesis Pathway of C.I. Disperse Red 54

Precursor and Reagent Data
The successful synthesis of C.I. Disperse Red 54 relies on the purity and proper stoichiometry

of the precursors and reagents. The key components are detailed in the table below.
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Compound Role
Molecular

Formula

Molar Mass (

g/mol )
CAS Number

2-chloro-4-

nitroaniline

Aromatic Amine

(Diazo

Component)

C₆H₅ClN₂O₂ 172.57 121-87-9

N,N-diethyl-3-

acetamidoaniline

Coupling

Component
C₁₂H₁₈N₂O 206.28 6375-47-9

Sodium Nitrite Diazotizing Agent NaNO₂ 69.00 7632-00-0

Hydrochloric Acid Acidic Medium HCl 36.46 7647-01-0

Sodium Acetate pH Buffer CH₃COONa 82.03 127-09-3

Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of C.I.
Disperse Red 54.

Diazotization of 2-chloro-4-nitroaniline
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, add 17.26 g (0.1 mol) of 2-chloro-4-nitroaniline to 100 mL of water and 25

mL of 37% hydrochloric acid.

Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water.

Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring

the temperature is maintained below 5 °C.

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-

5 °C to ensure complete diazotization. The completion of the reaction can be checked by

testing for the absence of the amine with a starch-iodide paper (a blue-black color indicates

excess nitrous acid).
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Azo Coupling Reaction
In a separate 1 L beaker, dissolve 20.63 g (0.1 mol) of N,N-diethyl-3-acetamidoaniline in 200

mL of 10% acetic acid.

Cool the solution to 0-5 °C in an ice bath.

Slowly add the previously prepared cold diazonium salt solution to the coupling component

solution with constant stirring.

Maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a saturated solution

of sodium acetate as needed.

Continue stirring the reaction mixture for 2-3 hours, allowing the temperature to slowly rise to

room temperature. The formation of a red precipitate indicates the synthesis of the dye.

Isolation and Purification
Filter the resulting red precipitate using a Buchner funnel.

Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.

Dry the product in an oven at 60-70 °C to a constant weight.

The crude dye can be further purified by recrystallization from a suitable solvent such as

ethanol or a mixture of dimethylformamide and water to achieve higher purity.
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Experimental Workflow

Start
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Diagram 2: Experimental Workflow for Synthesis
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Reaction Parameters and Yield
The following table summarizes the key reaction parameters and expected outcomes for the

synthesis of C.I. Disperse Red 54.

Parameter Value/Range Notes

Diazotization Temperature 0 - 5 °C
Critical for the stability of the

diazonium salt.

Coupling Temperature 0 - 10 °C
Lower temperatures favor

para-coupling.

Coupling pH 4.5 - 5.5
Maintained using a buffer like

sodium acetate.

Reaction Time 3 - 4 hours
Includes both diazotization and

coupling steps.

Theoretical Yield ~379 g/mol
Based on the molecular weight

of the final product.

Expected Practical Yield 85 - 95%

Dependent on reaction

conditions and purity of

reagents.

Appearance Red Powder

Melting Point 168-170 °C

Conclusion
The synthesis of C.I. Disperse Red 54 is a robust and well-understood process rooted in the

principles of diazo chemistry. By carefully controlling reaction parameters such as temperature

and pH, high yields of this vibrant red dye can be consistently achieved. The methodologies

and data presented in this guide provide a solid foundation for researchers and professionals

involved in the development and manufacturing of disperse dyes. Further research may focus

on the optimization of reaction conditions to enhance yield and purity, as well as the

development of more environmentally benign synthesis routes.
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To cite this document: BenchChem. [Synthesis and manufacturing of C.I. Disperse Red 54].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143416#synthesis-and-manufacturing-of-c-i-
disperse-red-54]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1143416#synthesis-and-manufacturing-of-c-i-disperse-red-54
https://www.benchchem.com/product/b1143416#synthesis-and-manufacturing-of-c-i-disperse-red-54
https://www.benchchem.com/product/b1143416#synthesis-and-manufacturing-of-c-i-disperse-red-54
https://www.benchchem.com/product/b1143416#synthesis-and-manufacturing-of-c-i-disperse-red-54
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1143416?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

